molecular formula C15H12N4S2 B2385028 6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 300396-47-8

6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No. B2385028
M. Wt: 312.41
InChI Key: HEAPJGCMWKTZFP-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of a benzene ring and a thiazole ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, one method involves a diazo-coupling reaction between 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 2-thioxodihydropyrimidine-4,6(1 H,5 H)-dione .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed through various analytical techniques such as elemental analysis, IR, 1H NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, a visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been reported .

Future Directions

Benzothiazole derivatives, due to their wide range of biological activities, are of significant interest in the development of new therapeutics. Future research may focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their mechanisms of action .

properties

IUPAC Name

6-[(2-amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S2/c16-14-18-10-3-1-9(7-13(10)21-14)5-8-2-4-12-11(6-8)19-15(17)20-12/h1-4,6-7H,5H2,(H2,16,18)(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAPJGCMWKTZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC3=CC4=C(C=C3)SC(=N4)N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine

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